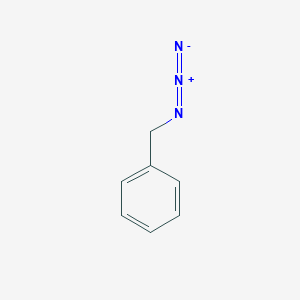

Benzyl azide

Description

Structure

3D Structure

Properties

IUPAC Name |

azidomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLLFLQFQMACJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211244 | |

| Record name | Benzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-79-7 | |

| Record name | Benzyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 622-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFD57Z7J9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of benzyl azide from benzyl bromide, a fundamental transformation in organic chemistry with wide-ranging applications in medicinal chemistry, bioconjugation, and materials science. This document provides a comprehensive overview of common experimental protocols, quantitative data for reaction optimization, and visual representations of the reaction pathway and experimental workflow.

Core Reaction and Mechanism

The synthesis of this compound from benzyl bromide is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. In this process, the azide anion (N₃⁻), a potent nucleophile, displaces the bromide ion from the benzylic carbon of benzyl bromide. The reaction is typically carried out using an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent.

Quantitative Data Summary

The efficiency of the synthesis of this compound from benzyl bromide is influenced by several factors, including the choice of solvent, reaction temperature, and the molar ratio of reactants. The following table summarizes quantitative data from various reported experimental protocols.

| Benzyl Bromide (mmol) | Sodium Azide (mmol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 55.0 | 55.0 | DMSO | Room Temperature | Overnight | 94 | [1] |

| 584 | 1169 | DMSO | Room Temperature | 5 | 99 | [2] |

| 16.84 | 25.26 | DMSO | Ambient | Overnight | 73 | [3] |

| 3.0 | 6.0 | DMF | Room Temperature | 12 | Up to 99% | [4] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from benzyl bromide, adapted from established literature.

Protocol 1: Synthesis in Dimethyl Sulfoxide (DMSO)

This protocol is a widely used and high-yielding method for the preparation of this compound.[1][2][3]

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in dimethyl sulfoxide (DMSO). Stir the mixture vigorously until the sodium azide is fully dissolved.

-

To the stirred solution, add benzyl bromide dropwise.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete, quench the reaction by slowly adding water. Note that this may be an exothermic process.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically 3 portions).

-

Combine the organic extracts and wash them sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.

Protocol 2: Synthesis in Dimethylformamide (DMF)

This protocol offers an alternative polar aprotic solvent and is also known for its high efficiency.[4]

Materials:

-

Benzyl bromide or benzyl chloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzyl bromide and sodium azide in dimethylformamide (DMF) in a round-bottom flask with a magnetic stir bar.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 portions).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the this compound product.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

Reaction Pathway and Experimental Workflow

To visually represent the chemical transformation and the general laboratory procedure, the following diagrams have been generated using the DOT language.

Caption: SN2 reaction pathway for the synthesis of this compound.

Caption: A typical experimental workflow for this compound synthesis.

Safety Considerations

-

Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled with care in a fume hood.

-

Organic Azides: While this compound is relatively stable, low molecular weight organic azides can be explosive. Avoid heating to high temperatures and handle with care.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound from benzyl bromide. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures to their specific needs while adhering to strict safety protocols.

References

Benzyl Azide: A Technical Guide for Researchers

For immediate reference, the core chemical identifiers for Benzyl Azide are provided below.

| Property | Value | Source(s) |

| CAS Number | 622-79-7 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₇N₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 133.15 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

Introduction

This compound is a versatile and pivotal organic compound, widely utilized in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its primary role is as a key reagent in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of 1,2,3-triazoles, which are scaffolds of significant pharmacological interest.[2] The triazoles derived from this compound have demonstrated a broad spectrum of biological activities, including anti-HIV, antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide provides an in-depth overview of this compound, including its synthesis, purification, and application in the CuAAC reaction, tailored for researchers and professionals in drug development.

Experimental Protocols

Synthesis of this compound from Benzyl Bromide

This protocol outlines the nucleophilic substitution reaction for the synthesis of this compound from benzyl bromide.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

In a round-bottom flask, dissolve benzyl bromide (1.0 equivalent) in DMSO.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly add water to the reaction mixture (Note: this may be exothermic).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a clear oil.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between this compound and a terminal alkyne to synthesize a 1,4-disubstituted 1,2,3-triazole.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand[5]

-

Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure: [5]

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in the chosen solvent system.

-

In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the stabilizing ligand (TBTA or THPTA).

-

Add the copper catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Logical Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application in click chemistry for the generation of biologically relevant triazole compounds.

References

Spectroscopic Profile of Benzyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for benzyl azide, a key reagent in bioconjugation and click chemistry. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that are invaluable for its identification and purity assessment.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the benzylic protons and the aromatic protons of the phenyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.42 - 7.28 | m | 5H | Phenyl protons (Ph-H)[1][2] |

| ~4.35 | s | 2H | Benzylic protons (CH₂)[2][3] |

Note: The chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard and are recorded in deuterated chloroform (CDCl₃).[3][4]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~135.5 | Phenyl carbon (quaternary, C-1)[1][2] |

| ~129.0 | Phenyl carbons (ortho, C-2, C-6)[1][2] |

| ~128.5 | Phenyl carbon (para, C-4)[1] |

| ~128.3 | Phenyl carbons (meta, C-3, C-5)[2] |

| ~54.8 | Benzylic carbon (CH₂)[2][3] |

Note: The ¹³C NMR spectra are also typically recorded in CDCl₃.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent and characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the asymmetric stretching vibration of the azide functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2090 | Strong | Asymmetric stretch of the azide group (-N₃)[2] |

Experimental Protocols

The spectroscopic data presented above are typically obtained through standardized procedures. Below are representative experimental protocols for the synthesis of this compound and the acquisition of its NMR and IR spectra.

Synthesis of this compound

This compound is commonly synthesized via a nucleophilic substitution reaction between a benzyl halide and sodium azide.[3]

Procedure:

-

Benzyl bromide (1.0 equivalent) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]

-

Sodium azide (1.5 equivalents) is added to the solution.[2]

-

The reaction mixture is stirred at room temperature overnight.[2]

-

Upon completion of the reaction, water is added to the mixture.[2]

-

The product is extracted with an organic solvent, such as diethyl ether.[2]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a clear oil.[2]

NMR Spectroscopy

Instrumentation: NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[4]

Sample Preparation: A small amount of the this compound sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.

IR Spectroscopy

Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.[4]

Sample Preparation: A thin film of the neat this compound oil is placed between two sodium chloride (NaCl) plates.[4]

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Logical Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent characterization by NMR and IR spectroscopy.

Caption: Workflow for this compound Synthesis and Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of 1,3-Dipolar Cycloaddition with Benzyl Azide

The 1,3-dipolar cycloaddition of azides with alkynes, a cornerstone of "click chemistry," is a powerful transformation for the synthesis of 1,2,3-triazoles. This guide provides a detailed exploration of the mechanisms governing the reaction of this compound with various alkynes, encompassing thermal, copper-catalyzed, ruthenium-catalyzed, and strain-promoted pathways.

Mechanistic Overview

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (this compound) and a dipolarophile (an alkyne or alkene) to form a five-membered heterocyclic ring.[1] The reaction can proceed through several distinct mechanisms, each with its own characteristic regioselectivity and reaction kinetics.

1.1. Thermal Huisgen Cycloaddition

The uncatalyzed reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a concerted, asynchronous process.[2][3] This means the two new sigma bonds are formed in a single transition state, but not necessarily at the same rate. Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating the finer details of this mechanism.[2][3] The thermal reaction often requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[4][5]

1.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed version of this reaction is perhaps the most widely utilized "click" reaction.[4][6] It is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[4][6] The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[7] The reaction is significantly accelerated compared to the thermal process and can be carried out under mild, often aqueous, conditions.[7]

1.3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to copper catalysis, ruthenium catalysts promote the formation of the 1,5-disubstituted triazole regioisomer.[5][6] The mechanism is believed to proceed through the formation of a ruthenacycle intermediate resulting from oxidative coupling of the azide and alkyne to the ruthenium center.[6][8] This is followed by reductive elimination to yield the 1,5-triazole product.[6]

1.4. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free cycloaddition that utilizes a strained cyclooctyne as the dipolarophile.[1][9] The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst.[1][9] This has made SPAAC a valuable tool for bioconjugation in living systems.[1] The reaction mechanism is a concerted [3+2] cycloaddition, similar to the Huisgen reaction.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the 1,3-dipolar cycloaddition of this compound.

Table 1: Activation Energies of this compound Cycloadditions

| Dipolarophile | Catalyst/Conditions | Activation Energy (kcal/mol) | Computational Method | Reference |

| Glycosyl-O-acetylene | Thermal | 15.18 (for 1,4-isomer) | B3LYP/6-31G | [3] |

| Glycosyl-O-acetylene | Thermal | 18.76 (for 1,5-isomer) | B3LYP/6-31G | [3] |

| 4-Nitrophenylacetylene | Copper(I) | 22.99 ± 0.13 | Experimental (Microcalorimetry) | [11] |

| Ethyl propiolate | Copper(I) | 55.81 ± 0.74 | Experimental (Microcalorimetry) | [11] |

| 3-Butyn-2-one | Copper(I) | 56.75 ± 0.65 | Experimental (Microcalorimetry) | [11] |

| Phenylacetylene | Thermal | 16.2 | B3LYP | [9] |

| Cyclooctyne | Thermal | 8.0 | B3LYP | [9] |

Table 2: Yields of this compound Cycloaddition Reactions

| Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phenylacetylene | CuI (1 mol%), Et3N, Cyrene™, 30 °C, 12 h | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 88 | [12][13] |

| Phenylacetylene | Cp*RuCl(COD) (0.004 M), DCE, 45 °C, Ar | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | Quantitative | [8] |

| Various Acetylenes | CuI (1 mol%), Et3N, Cyrene™, 30 °C, 12 h | Various 1,4-disubstituted-1,2,3-triazoles | 75-94 | [12] |

| Dimethyl acetylenedicarboxylate | LCu(Cl)L (2 mol%), neat | 1,4,5-trisubstituted-1,2,3-triazole | 91 | [7] |

| Di-tert-butyl acetylenedicarboxylate | Refluxing methanol or ethanol, 3-20 hrs | Di-tert-butyl 1-(substituted benzyl)-1H-1,2,3-triazole-4,5-dicarboxylates | 73-94 | [14][15] |

Experimental Protocols

3.1. General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a procedure using Cyrene™ as a biomass-derived solvent.[12][13][16]

-

In a 4 mL screw-cap vial, dissolve this compound (1.15 mmol) and the corresponding alkyne (1.0 mmol) in 2.5 mL of Cyrene™.

-

Add triethylamine (Et3N, 0.1 mmol) and copper(I) iodide (CuI, 0.01 mmol) to the solution.

-

Stir the reaction mixture overnight at 30 °C.

-

After the reaction is complete (monitored by TLC or GC), add 20 mL of cold distilled water and stir vigorously.

-

Filter the solid product and wash with distilled water (3 x 5 mL).

-

Dry the product to a constant weight.

3.2. General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is based on a synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.[8]

-

Place this compound (10.0 g, 75 mmol) in a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar.

-

Purge the flask with argon.

-

Add 1,2-dichloroethane (DCE) as the solvent.

-

Add phenylacetylene.

-

Add the ruthenium catalyst, for example, Cp*RuCl(COD).

-

Stir the reaction at 45 °C and monitor its progress by GC or ¹H NMR.

-

Upon completion, the product can be purified by silica gel chromatography.

3.3. Synthesis of this compound

A common method for the synthesis of this compound is the reaction of benzyl bromide with sodium azide.[12][13]

-

In a reaction vessel, dissolve benzyl bromide (1.17 mmol) in a suitable solvent.

-

Add sodium azide (NaN3, 1.31 mmol).

-

Stir the mixture at a specified temperature (e.g., 30 °C or 85 °C) for a designated time (e.g., 8-24 hours).[12][13]

-

The resulting this compound can be used directly in a one-pot cycloaddition reaction or isolated.

Visualizations

Caption: General mechanism of 1,3-dipolar cycloaddition.

Caption: Catalytic cycle of CuAAC.

Caption: Catalytic cycle of RuAAC.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. global-sci.com [global-sci.com]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

An In-depth Technical Guide to the Safe Handling of Benzyl Azide

For Researchers, Scientists, and Drug Development Professionals

Benzyl azide (C₇H₇N₃) is a versatile reagent in organic synthesis, notably in the construction of nitrogen-containing heterocycles and bioconjugation via "click chemistry".[1][2][3] However, its utility is counterbalanced by significant potential hazards, primarily its explosive nature.[1][2][4] This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental protocols necessary for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors that demand stringent safety protocols. It is a heat-sensitive explosive and a flammable liquid.[1][2][4][5] Upon decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[2] It is also known to cause skin and eye irritation.[1][4]

Table 1: GHS Hazard Classification for this compound [4]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Self-reactive substances and mixtures | Type B | H241: Heating may cause a fire or explosion |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — repeated exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 81-83 °C @ 16 mmHg | [2] |

| Density | 1.0655 g/cm³ | [2] |

| Flash Point | 82-85 °C @ 16 mmHg | [2] |

| Solubility | Insoluble in water; Miscible with ethanol and diethyl ether | [1][2] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to mitigate the risks of explosion, fire, and exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound.

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[6][7]

-

Blast Shield: For reactions involving heating or scaling up, the use of a blast shield is mandatory.[8]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharges.[1][6]

-

Non-Sparking Tools: Utilize non-sparking tools for all manipulations.[1][6]

Storage

Proper storage is critical to prevent accidental decomposition.

-

Temperature: Store in a cool, dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][6] Recommended storage temperature is 2-8°C.[2]

-

Container: Keep the container tightly closed and in its original packaging.[1][6]

-

Incompatibilities: Store separately from combustible materials, strong oxidizing agents, and strong acids.[1][9][10] this compound is incompatible with reducing agents.[9] An explosive reaction with bis(trifluoromethyl)nitroxide has been reported.[2]

Experimental Protocols

The following protocols are provided as examples and should be adapted to specific laboratory conditions and scales, always with a thorough risk assessment.

Synthesis of this compound from Benzyl Bromide

This procedure is adapted from established literature methods.[11][12]

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve benzyl bromide in DMSO in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add sodium azide to the solution in portions. Caution: Sodium azide is highly toxic.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Slowly add water to the reaction mixture. This may be exothermic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Crucially, do not concentrate the solution to dryness using a rotary evaporator, as this can lead to an explosion. [8] The solvent can be removed carefully under a gentle stream of nitrogen. For many applications, the dilute solution in a non-volatile solvent can be used directly.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click" Reaction

This compound is a common reagent in CuAAC reactions.[3][13][14]

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

Emergency Procedures

Spills

-

Evacuate personnel to a safe area.[6]

-

Remove all sources of ignition.[6]

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.[6]

-

Absorb the spill with a non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[7]

Fire

-

In case of fire, evacuate the area and fight the fire remotely due to the risk of explosion.[1][6]

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[6]

First Aid

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[1][6] If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical advice/attention.[1]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[6]

Decomposition Hazards

The primary hazard of this compound is its potential for explosive decomposition, which can be initiated by heat, shock, or friction.[2][8] The decomposition of this compound at elevated temperatures (around 615 K) proceeds via the elimination of nitrogen gas (N₂) to primarily form benzenemethanimine.[15][16]

Caption: Simplified thermal decomposition pathway of this compound.

Conclusion

This compound is an invaluable tool for chemical synthesis, but its hazardous properties necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with its use and conduct their work in a safe and responsible manner. Always consult the most recent Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment for any new procedure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 622-79-7 [chemicalbook.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. This compound | C7H7N3 | CID 12152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. Benzyl-PEG24-azide|MSDS [dcchemicals.com]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Solubility of Benzyl Azide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl azide in various organic solvents. Due to its critical role as a versatile reagent in organic synthesis, particularly in the realm of "click chemistry," a thorough understanding of its solubility is paramount for reaction optimization, purification, and safe handling. This document summarizes known qualitative solubility data, presents detailed experimental protocols for quantitative solubility determination, and visualizes key chemical transformations involving this compound.

Core Concepts and Safety Considerations

This compound (C₇H₇N₃) is a colorless to pale yellow liquid organic compound featuring an azide functional group attached to a benzyl group.[1] While relatively stable under normal conditions, it is a potentially explosive compound sensitive to heat and shock, necessitating careful handling and storage away from heat, sparks, and open flames.[1][2] As with all azides, appropriate personal protective equipment, including safety goggles, gloves, and impervious clothing, should be worn, and all manipulations should be conducted in a well-ventilated fume hood.[3]

Solubility Data

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate its solubility profile. This compound is generally soluble in common organic solvents and insoluble in water.[4][5]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Solubility Profile | Citations |

| Polar Protic | Ethanol, Methanol | Soluble/Miscible | [4][6][7] |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | [1] |

| Ethers | Diethyl Ether | Soluble/Miscible | [4][6] |

| Aqueous | Water | Insoluble/Immiscible | [4][6] |

This profile, characterized by solubility in polar organic solvents and insolubility in water, is typical for a moderately polar organic molecule with a significant hydrocarbon backbone.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methods can be adapted for this compound. These protocols are based on general principles for determining the solubility of organic compounds.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method is a reliable and straightforward approach to determine solubility by measuring the mass of solute dissolved in a known mass or volume of solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solute is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or gently in an oven at a temperature well below the boiling point of this compound to avoid loss of the analyte. A vacuum oven is recommended for efficient and gentle drying.

-

Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the this compound residue on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Protocol 2: UV-Vis Spectrophotometric Method

This method is suitable for solvents that do not absorb at the same wavelength as this compound and is particularly useful for determining low solubilities. A calibration curve must first be generated.

Materials:

-

This compound

-

UV-transparent solvent (e.g., ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Protocol 1, Step 1).

-

After reaching equilibrium, filter an aliquot of the supernatant.

-

Dilute the filtered, saturated solution with a known volume of solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Key Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the primary synthesis and application of this compound.

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

References

Methodological & Application

Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful click chemistry reaction that provides regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. This protocol offers a valuable alternative to the more common Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields the 1,4-regioisomer.[1][2] The RuAAC reaction is noted for its broad substrate scope, including its unique ability to effectively react with internal alkynes, leading to fully substituted triazoles.[3][4] These characteristics make RuAAC an indispensable tool in medicinal chemistry, drug discovery, polymer synthesis, and materials science.[2][3]

The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[4][5] The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[4]

Advantages of RuAAC

-

Regioselectivity: Exclusively produces 1,5-disubstituted 1,2,3-triazoles.[6]

-

Substrate Scope: Tolerates a wide range of functional groups and, crucially, reacts with both terminal and internal alkynes.[3][4]

-

Complementary to CuAAC: Enables access to a different regioisomer of the triazole ring, expanding the chemical space for drug discovery and materials science.[3]

Applications in Drug Development

The 1,5-disubstituted triazole core is a valuable scaffold in medicinal chemistry. RuAAC has been employed in the synthesis of a variety of biologically active compounds, including enzyme inhibitors, kinase inhibitors, and anticancer agents.[3] For instance, 1,5-disubstituted triazole derivatives of the natural product oleanolic acid, synthesized via RuAAC, have demonstrated anticancer activity.[3] Another significant application is the development of covalent inhibitors of O⁶-alkylguanine DNA methyltransferase (MGMT), a key DNA repair protein implicated in cancer drug resistance.[3]

Experimental Protocols

General Protocol for RuAAC

A typical RuAAC procedure involves the reaction of an organic azide with an alkyne in the presence of a catalytic amount of a CpRu(II) complex in a nonprotic solvent.[3] Commonly used solvents include benzene, toluene, tetrahydrofuran (THF), and dioxane.[3] While heating is often employed to reduce reaction times, highly reactive catalysts like CpRuCl(COD) can facilitate the reaction at ambient temperatures.[1][3]

Detailed Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole

The following protocol is based on the procedure described by Oakdale and Fokin in Organic Syntheses.[3][7]

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]

-

1,2-Dichloroethane (DCE), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a flame-dried flask, add this compound (1.0 equiv) and phenylacetylene (1.1 equiv).

-

Add anhydrous 1,2-dichloroethane to achieve a concentration of 0.1 M with respect to the this compound.

-

Purge the solution with argon or nitrogen for 15-20 minutes.

-

Under a positive pressure of the inert gas, add Cp*RuCl(COD) (1-2 mol%).

-

Heat the reaction mixture to 45 °C and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Safety Precautions: Organic azides are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood.

Quantitative Data

The following tables summarize the yields of various RuAAC reactions under different conditions.

Table 1: RuAAC of Terminal Alkynes with Various Azides

| Azide | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Phenylacetylene | CpRuCl(PPh₃)₂ (5) | Benzene | 80 | 4 | >95 | [3] |

| This compound | Phenylacetylene | CpRuCl(COD) (1) | DCE | 45 | 1 | 92 | [3][7] |

| 3'-Azido-3'-deoxythymidine (AZT) | Phenylacetylene | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 12 | 85 | [8] |

| 1-Azidoadamantane | Phenylacetylene | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 40 | <5 | [9] |

| 4-Iodophenylazide | Phenylacetylene | [CpRuCl]₄ (10) | DMF | 110 (MW) | 0.33 | 73 | [10] |

| 4-Methoxyphenylazide | Phenylacetylene | [CpRuCl]₄ (10) | DMF | 110 (MW) | 0.33 | 92 | [10] |

Table 2: RuAAC of Internal Alkynes with Azides

| Azide | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Diphenylacetylene | CpRuCl(PPh₃)₂ (5) | Benzene | 80 | 2 | 80 | [3][8] |

| This compound | 1-Phenyl-1-propyne | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 18 | 75 (mixture of regioisomers) | [9] |

| Ethyl 2-azidoacetate | 1-Phenyl-1-propyne | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 18 | 80 (mixture of regioisomers) | [9] |

| This compound | 1,4-Dimethoxy-2-butyne | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 4 | 88 | [9] |

Visualizations

Caption: Proposed mechanism for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Caption: General experimental workflow for a typical RuAAC reaction.

Caption: Inhibition of MGMT-mediated DNA repair by a RuAAC-synthesized drug, enhancing cancer cell apoptosis.

References

- 1. research.chalmers.se [research.chalmers.se]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) | Benchchem [benchchem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Thieme E-Books [thieme-connect.de]

- 9. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Benzyl Azide in Bioconjugation and Chemical Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl azide is a versatile reagent in the fields of bioconjugation and chemical biology, primarily utilized for its ability to participate in highly selective and efficient "click chemistry" reactions.[1][2] Its stability and reactivity make it a valuable tool for the site-specific modification of biomolecules such as proteins, nucleic acids, and glycans.[3][4][5] These modifications are instrumental in the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and novel biomaterials.[6][7][8] This document provides detailed application notes and experimental protocols for the use of this compound in key bioconjugation strategies.

Key Applications:

This compound is a cornerstone reagent for two major bioorthogonal ligation reactions:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click chemistry reaction that exploits the ring strain of cyclooctynes to react with azides, forming a stable triazole linkage.[9][10][] This method is highly biocompatible and widely used for in vivo applications.[12]

-

Staudinger Ligation: A reaction between an azide and a phosphine, which can be engineered to form a stable amide bond.[3][4][13] This traceless ligation method is valuable for synthesizing native-like bioconjugates.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving this compound, providing a basis for experimental design and comparison of different methodologies.

Table 1: Reaction Kinetics of this compound in Bioconjugation Reactions

| Reaction Type | Reactant Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |

| SPAAC | Cyclooctyne Derivative | 0.0012 | Aqueous CD₃CN | [14] |

| SPAAC | [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO, 25°C | [15] |

| SPAAC | m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO, 25°C | [15] |

| Staudinger Ligation | Typical Phosphine | 0.0025 | Aqueous CD₃CN | [14] |

| CuAAC | 4-Nitrophenylacetylene | - | Isothermal | [16] |

| CuAAC | Ethyl Propiolate | - | Isothermal | [16] |

| CuAAC | 3-Butyn-2-one | - | Isothermal | [16] |

Note: CPP refers to cycloparaphenylene. Rate constants for CuAAC are often highly dependent on catalyst and ligand concentrations.

Table 2: Activation Energies for Copper(I)-Catalyzed Click Reactions with this compound

| Alkyne Reactant | Activation Energy (kJ mol⁻¹) | Reference(s) |

| 4-Nitrophenylacetylene | 22.99 ± 0.13 | [16][17] |

| Ethyl Propiolate | 55.81 ± 0.74 | [16][17] |

| 3-Butyn-2-one | 56.75 ± 0.65 | [16][17] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound from benzyl bromide.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide (1.0 eq.) in DMSO (e.g., 40 mL for 16.84 mmol of benzyl bromide).[18]

-

Carefully add sodium azide (1.5 eq.) to the solution as a solid.[18]

-

Stir the reaction mixture at room temperature overnight.[18]

-

Slowly add water to the reaction mixture (caution: exothermic).[18]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).[18]

-

Combine the organic layers and wash with brine (2x volumes).[18]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[18]

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a clear oil.[18] A typical yield for this reaction is around 73-94%.[18][19]

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[20]

-

Organic azides are potentially explosive and should be handled with care, avoiding heat, light, and strong acids or reducing agents.[21]

-

The reaction with water can be exothermic. Add water slowly and with cooling if necessary.[18]

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "click" reaction between this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions.[22]

-

Solvent (e.g., DMSO, water, or a mixture)

-

Reaction vessel

Procedure:

-

In a reaction vessel, dissolve the alkyne-containing molecule and this compound in the chosen solvent.

-

In a separate tube, prepare the copper catalyst solution. For aqueous reactions, incubate CuSO₄ with THPTA ligand in a 1:2 ratio for several minutes.[22] For organic solvents, TBTA can be used.

-

Add the copper-ligand complex to the alkyne and azide mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.[22]

-

Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.[22]

-

The resulting 1,2,3-triazole product can then be purified by appropriate methods such as column chromatography or precipitation.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines a general procedure for labeling a biomolecule containing a strained alkyne with this compound.

Materials:

-

Biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN)

-

This compound

-

Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7-9)[23]

-

Reaction vessel

Procedure:

-

Dissolve the strained alkyne-functionalized biomolecule in the appropriate buffer.

-

Add this compound to the solution. The stoichiometry will depend on the specific application and desired degree of labeling.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the strained alkyne.[15][24]

-

Monitor the progress of the reaction using appropriate analytical techniques (e.g., mass spectrometry, HPLC, or gel electrophoresis).

-

Purify the resulting bioconjugate using methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess this compound and other reagents.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: General mechanism of the Staudinger Ligation for bioconjugation.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.

Storage and Handling of this compound:

This compound is a potentially explosive compound and requires careful handling and storage.[21] It should be stored away from heat and light.[21] It is incompatible with reducing agents and strong acids.[21] For long-term storage, it is recommended to keep it at low temperatures (e.g., -20°C).[25] Due to the energetic nature of the azide functional group, always work with the smallest feasible quantities and use appropriate safety measures.[26]

This compound is an indispensable tool for researchers in chemical biology and drug development. Its participation in robust and bioorthogonal reactions like SPAAC and the Staudinger ligation enables the precise and efficient construction of complex bioconjugates. The protocols and data presented here provide a foundation for the successful application of this compound in a variety of bioconjugation strategies. As with all energetic compounds, adherence to strict safety protocols is paramount.

References

- 1. This compound | 622-79-7 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Bioconjugation viaazide–Staudinger ligation: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 13. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 14. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. researchgate.net [researchgate.net]

- 22. broadpharm.com [broadpharm.com]

- 23. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

- 26. safety.fsu.edu [safety.fsu.edu]

Application Notes & Protocols: Labeling of Biomolecules with Benzyl Azide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl azide is a versatile chemical reagent widely utilized in the field of bioconjugation for the precise labeling of biomolecules.[1] Its primary application lies within the realm of "click chemistry," a set of biocompatible reactions designed for the rapid and specific joining of molecular components.[2][] The azide group of this compound is largely inert in biological systems, preventing non-specific reactions with endogenous molecules.[4][5] This bioorthogonality allows for targeted labeling experiments in complex environments such as cell lysates and even living cells.[6][7]

The two predominant click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly reliable and efficient reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[][8] This reaction is known for its fast kinetics and high yields but requires a copper(I) catalyst, which can be toxic to living systems.[8][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne to react with an azide.[2][6] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic catalyst and making it highly suitable for applications in living organisms.[7][10]

This compound often serves as a model compound for studying the kinetics and efficiency of these reactions or as a component in the synthesis of more complex azide-containing probes.[11][12] These probes can be used to attach reporter molecules, such as fluorophores or biotin tags, to biomolecules for visualization, isolation, and analysis.[13][14]

Key Labeling Strategies: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends largely on the experimental context, particularly whether the labeling is performed in vitro or in living systems.

-

CuAAC is often preferred for in vitro applications due to its faster reaction kinetics.[8] The development of copper-chelating ligands helps to accelerate the reaction and minimize potential damage to biomolecules.[7]

-

SPAAC is the method of choice for labeling in live cells and organisms.[7] By avoiding the use of a toxic copper catalyst, it preserves cellular viability and function.[6][10] The reaction rate of SPAAC is highly dependent on the structure and strain of the cyclooctyne used.[10]

Quantitative Data

The efficiency of SPAAC reactions is determined by the second-order rate constant, which varies significantly depending on the structure of the cyclooctyne reagent. This compound is a standard reagent used to determine these rate constants.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant with this compound (M⁻¹s⁻¹) | Reference |

| Cyclooctyne | OCT | ~1 x 10⁻³ | [7] |

| Monofluorinated cyclooctyne | MOFO | 0.045 | [7] |

| Difluorinated cyclooctyne | DIFO | 0.3 | [7] |

| Biarylazacyclooctynone | BARAC | 0.9 | [10] |

| Dibenzoannulated cyclooctyne | DIBO | 0.1 | [7] |

| Bicyclo[6.1.0]nonyne | BCN | 0.06 - 0.1 | [7][12] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from benzyl bromide via nucleophilic substitution.[15]

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzyl bromide (1.0 eq.) in DMSO (e.g., 2.4 mL DMSO per 1 mmol of benzyl bromide).

-

Carefully add solid sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture overnight at ambient temperature.

-

Slowly add deionized water to the reaction mixture (caution: exothermic).

-

Extract the aqueous layer with diethyl ether (3x volumes).

-

Combine the organic layers and wash with brine (2x volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a clear oil.[15]

Safety Note: Organic azides are potentially explosive and should be handled with appropriate care, away from heat and light.[16] Always use personal protective equipment.

Protocol 2: General Protocol for CuAAC Labeling of an Alkyne-Modified Protein

This protocol provides a general method for labeling a protein containing an alkyne-functionalized amino acid with an azide-bearing probe.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide probe (e.g., Azide-Fluorophore, Azide-Biotin) stock solution in DMSO

-

Copper(II) sulfate (CuSO₄) stock solution in water

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution in water (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution in DMSO

Procedure:

-

To the alkyne-modified protein solution (final concentration 1-10 µM), add the azide probe to the desired final concentration (e.g., 100 µM).

-

Add the TBTA ligand to a final concentration of 100-200 µM.

-

Initiate the reaction by adding CuSO₄ (final concentration 50 µM) followed immediately by the reducing agent TCEP or sodium ascorbate (final concentration 1 mM).[13]

-

Incubate the reaction at room temperature for 1-2 hours.

-

The labeled protein can then be purified by methods such as spin filtration or dialysis to remove excess reagents.

Protocol 3: General Protocol for SPAAC Labeling of an Azide-Modified Glycan

This protocol describes the copper-free labeling of a cell surface glycan, metabolically engineered to contain an azide group, with a strained alkyne probe.

Materials:

-

Cells with azide-modified surface glycans (cultured in appropriate medium)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Strained alkyne probe (e.g., DIBO-Fluorophore, BCN-Biotin) stock solution in DMSO

Procedure:

-

Wash the cells gently with PBS to remove residual media.

-

Dilute the strained alkyne probe in PBS or cell culture medium to the desired final concentration (typically 10-100 µM).

-

Add the probe solution to the cells and incubate at 37°C for 30-90 minutes.[6]

-

Wash the cells three times with PBS to remove the unreacted probe.

-

The cells are now labeled and can be visualized by fluorescence microscopy (if a fluorescent probe was used) or processed for downstream analysis like flow cytometry or affinity purification.[12]

References

- 1. This compound | 622-79-7 | Benchchem [benchchem.com]

- 2. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]

- 4. Click Chemistry Reagents Overview [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [ouci.dntb.gov.ua]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biomolecule Labeling - Bio-Synthesis, Inc. [biosyn.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Benzyl Azide in Peptide Synthesis and Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl azide (BnN₃) is a versatile reagent in peptide chemistry, primarily utilized as a source of the benzyl group in bioorthogonal reactions. Its main applications lie in the modification of peptides through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," and the Staudinger ligation. These reactions are valued for their high efficiency, selectivity, and biocompatibility, allowing for precise modifications of complex peptide structures. This document provides an overview of the applications of this compound in peptide synthesis and modification, along with detailed protocols for key experimental procedures.

Core Applications of this compound in Peptide Chemistry

The utility of this compound in peptide science can be broadly categorized into two main reaction types:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent application of this compound in peptide modification. Peptides containing an alkyne functionality can be "clicked" with this compound to introduce a benzyl group attached via a stable triazole linkage. This is useful for:

-

Introducing a hydrophobic moiety: The benzyl group can alter the physicochemical properties of a peptide, potentially enhancing its cell permeability or interaction with hydrophobic pockets of target proteins.

-

Serving as a protecting group: While less common for this purpose, the benzyl group can act as a protecting group for other functionalities.

-

Peptide ligation and cyclization: this compound can be used in intramolecular or intermolecular click reactions to cyclize peptides or ligate peptide fragments.[1][2]

-

-

Staudinger Ligation: This reaction forms an amide bond between a phosphine-functionalized molecule (often a peptide with a C-terminal phosphinothioester) and an azide.[3][4] this compound can be used to cap the N-terminus of a peptide or to introduce a benzylamine group after reduction. The Staudinger ligation is known for its high yields and traceless nature, meaning no residual atoms are left in the final peptide product.[5]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving azides in peptide synthesis, providing a comparative overview of reaction efficiencies.

Table 1: Yields for Azide-Related Reactions in Peptide Synthesis

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| On-resin Peptide Cyclization (CuAAC) | Alkyne- and azide-functionalized peptide | Cyclic peptide | 76% | [2] |

| Staudinger Ligation (at Glycine) | Peptide-phosphinothioester + Azido-peptide | Ligated peptide | >90% | [3] |

| Staudinger Ligation (non-Glycyl) | Peptide-phosphinothioester + Azido-peptide | Ligated peptide | <50% (can be improved to >80% with modified phosphine and solvent) | [3] |

| Peptide-Polymer Conjugation (CuAAC) | Peptide antigen + Dendrimer | Peptide-dendrimer conjugate | 76% (substitution ratio) | [6] |

| Peptide-Peptide Ligation (CuAAC) | Azide-modified peptide + Alkyne-modified peptide | Ligated peptide | >95% (conversion) | [7] |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes a general method for the "clicking" of this compound onto an alkyne-modified peptide in solution.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (NaAsc)

-

Solvent (e.g., DMF, or a mixture of t-butanol and water)

-

Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended to protect the peptide from oxidative damage)

-

HPLC for purification

-

Mass spectrometer for analysis

Procedure:

-

Dissolve the alkyne-modified peptide in the chosen solvent system (e.g., DMF or t-butanol/H₂O). The concentration of the peptide can range from micromolar to millimolar, depending on the scale of the reaction.

-

Add this compound to the reaction mixture. A slight excess (1.2-1.5 equivalents) is typically used.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

-

In another vial, prepare a solution of copper(II) sulfate (e.g., 20 mM in water).

-

If using a ligand, add TBTA to the reaction mixture.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations are typically in the range of 1 mM for CuSO₄ and 5 mM for sodium ascorbate.

-

Allow the reaction to proceed at room temperature with gentle stirring. The reaction time can vary from 1 to 18 hours.[7]

-

Monitor the reaction progress by HPLC or mass spectrometry.

-

Once the reaction is complete, purify the benzylated peptide by preparative HPLC.

-

Lyophilize the purified peptide and confirm its identity by mass spectrometry.

Protocol 2: Staudinger Ligation for Peptide Bond Formation

This protocol outlines a general procedure for the Staudinger ligation between a peptide with a C-terminal phosphinothioester and a peptide or molecule with an N-terminal azide (e.g., azidoacetic acid capped with a benzyl group).

Materials:

-

Peptide-C-terminal phosphinothioester

-

Azide-functionalized component (e.g., benzyl azidoacetate)

-

Solvent (e.g., a 3:1 mixture of THF and water)

-

HPLC for purification

-

Mass spectrometer for analysis

Procedure:

-

Dissolve the peptide-phosphinothioester and the azide component in the solvent system to a concentration of approximately 0.2 M.[8]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials, which can be followed by HPLC.

-

The reaction time can vary, but it is typically complete within a few hours.

-

Upon completion, the solvent can be removed under reduced pressure.

-

Purify the resulting ligated peptide by preparative HPLC.

-

Characterize the final product by mass spectrometry to confirm the formation of the desired amide bond.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an azido-amino acid.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for peptide modification.

Caption: Applications of this compound in peptide chemistry.

References

- 1. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 6. Peptide-Polymer Conjugation Via Copper-Catalyzed Alkyne-Azide 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. raineslab.com [raineslab.com]

Benzyl Azide: A Versatile Building Block for Modern Medicinal Chemistry

Application Notes and Protocols

Benzyl azide (C₇H₇N₃) has emerged as a cornerstone building block in medicinal chemistry, primarily due to its pivotal role in the realm of "click chemistry." Its stability, ease of synthesis, and reliable reactivity make it an invaluable tool for researchers, scientists, and drug development professionals. This document provides a detailed overview of its applications, experimental protocols for its synthesis and use, and quantitative data to guide laboratory work.